
Morpholine, 2,6-dimethyl-4-tridecyl-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 2,6-dimethyl-4-tridecyl-, cis- is an organic compound with the molecular formula C19H39NO and a molecular mass of 297.52 . This compound belongs to the class of morpholines, which are characterized by a six-membered ring containing both nitrogen and oxygen atoms. Morpholines are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of Morpholine, 2,6-dimethyl-4-tridecyl-, cis- can be achieved through several synthetic routes. One common method involves the reaction of diethanolamine with concentrated sulfuric acid, leading to the formation of morpholine . This intermediate can then be further modified to introduce the 2,6-dimethyl and 4-tridecyl substituents. Industrial production methods often involve the use of high-pressure reactors and specific catalysts to optimize yield and purity .
Analyse Chemischer Reaktionen
Morpholine, 2,6-dimethyl-4-tridecyl-, cis- undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with oxidizing agents to form corresponding oxides and with reducing agents to yield reduced products . Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Morpholine, 2,6-dimethyl-4-tridecyl-, cis- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of pharmaceuticals and agrochemicals . In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis . Industrially, it is utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of Morpholine, 2,6-dimethyl-4-tridecyl-, cis- involves its interaction with specific molecular targets and pathways. It can neutralize acids in exothermic reactions to form salts and water . The compound may also interact with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides, leading to various chemical transformations . These interactions are crucial for its applications in different fields.
Vergleich Mit ähnlichen Verbindungen
Morpholine, 2,6-dimethyl-4-tridecyl-, cis- can be compared with other similar compounds such as 2,6-dimethylmorpholine and 2,6-dimethyl-2,3,5,6-tetrahydro-4H-1,4-oxazine . While these compounds share the morpholine core structure, the presence of the tridecyl substituent in Morpholine, 2,6-dimethyl-4-tridecyl-, cis- imparts unique properties and applications. This uniqueness makes it valuable for specific industrial and research purposes .
Eigenschaften
CAS-Nummer |
56048-48-7 |
|---|---|
Molekularformel |
C19H39NO |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
(2R,6S)-2,6-dimethyl-4-tridecylmorpholine |
InChI |
InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3/t18-,19+ |
InChI-Schlüssel |
YTOPFCCWCSOHFV-KDURUIRLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCN1C[C@H](O[C@H](C1)C)C |
Kanonische SMILES |
CCCCCCCCCCCCCN1CC(OC(C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenylbis[2-(phenylethynyl)phenyl]phosphane](/img/structure/B14643083.png)
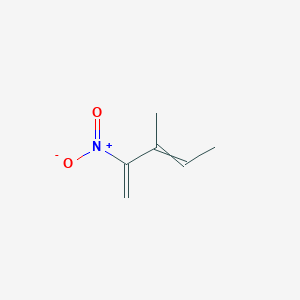
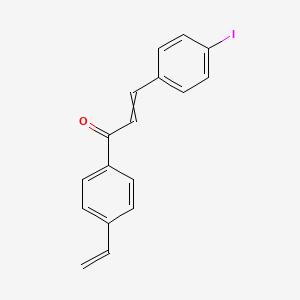
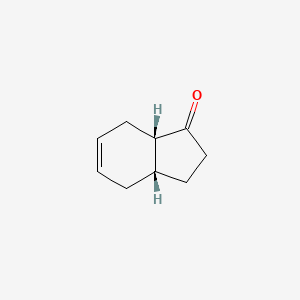
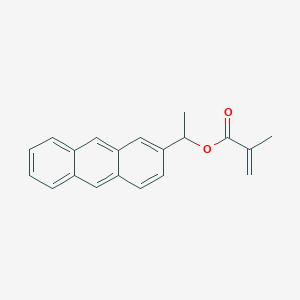
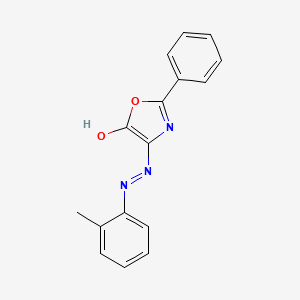

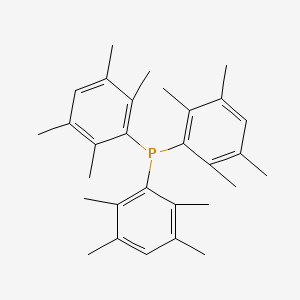


![4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione](/img/structure/B14643142.png)
![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)
![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)
![4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14643163.png)
